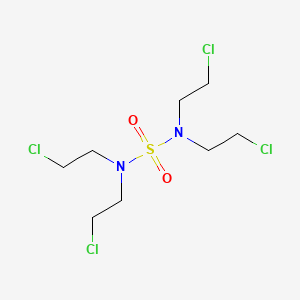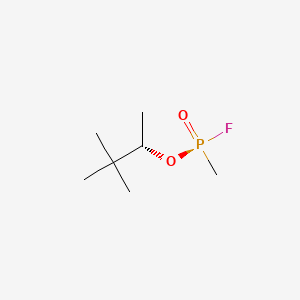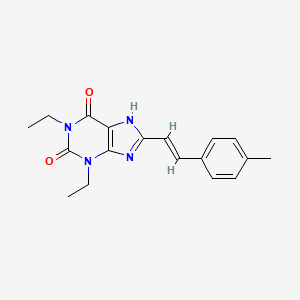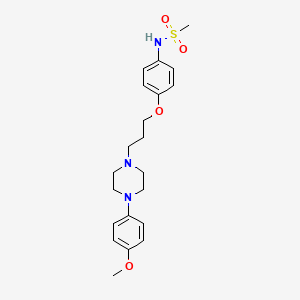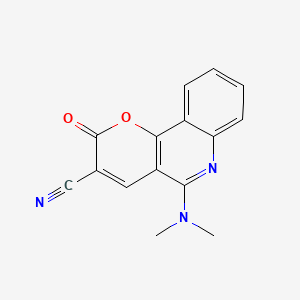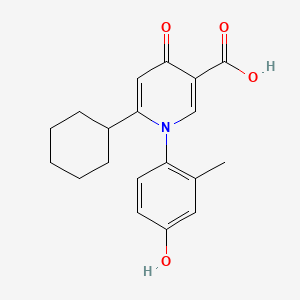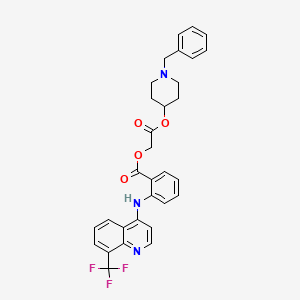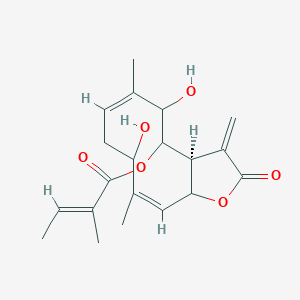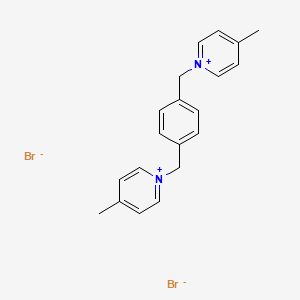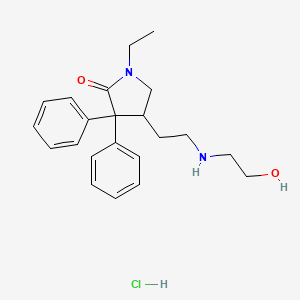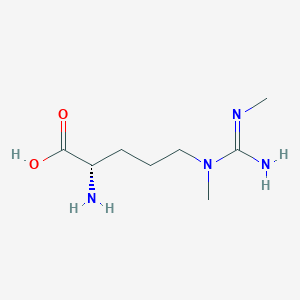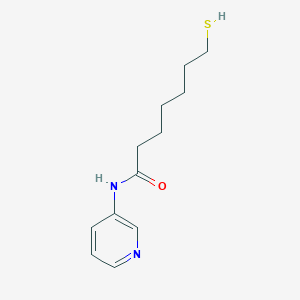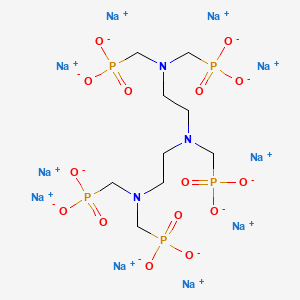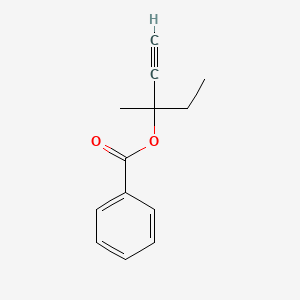
1-Pentyn-3-ol, 3-methyl-, benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyn-3-ol, 3-methyl-, benzoate is an organic compound with the molecular formula C12H12O2 It is a derivative of 1-Pentyn-3-ol, 3-methyl-, where the hydroxyl group is esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 3-methyl-, benzoate can be synthesized through the esterification of 1-Pentyn-3-ol, 3-methyl- with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-ol, 3-methyl-, benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Scientific Research Applications
1-Pentyn-3-ol, 3-methyl-, benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 3-methyl-, benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and benzoic acid, which can then exert their effects on biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-Pentyn-1-ol: Another alkyne alcohol with similar reactivity.
4-Pentyn-1-ol: A structural isomer with different physical and chemical properties.
3-Butyn-1-ol: A shorter-chain alkyne alcohol with distinct reactivity.
Uniqueness
1-Pentyn-3-ol, 3-methyl-, benzoate is unique due to its ester functional group, which imparts different chemical properties compared to its parent alcohol. The presence of the benzoate group enhances its stability and alters its reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
102586-14-1 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-methylpent-1-yn-3-yl benzoate |
InChI |
InChI=1S/C13H14O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h1,6-10H,5H2,2-3H3 |
InChI Key |
JGMFOFJUAZYMJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


